molecular formula C20H28ClNO3 B13389526 (S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride

(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride

Cat. No.: B13389526
M. Wt: 365.9 g/mol
InChI Key: YXFJXPVSWHATJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is a complex organic compound that features a unique adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride typically involves multiple steps. One common approach starts with the preparation of adamantane derivatives, which are then functionalized to introduce the desired amino and hydroxy groups. The reactions are often carried out in acidic media to facilitate the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, and butyl acetate. Reaction conditions typically involve temperatures ranging from 80–120°C, with catalyst loadings as low as 10 mol% .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acetylation reactions can yield acetamide products in excellent yields .

Scientific Research Applications

(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Adamantan-1-yl)-2-((®-2-hydroxy-1-phenylethyl)amino)acetic acid hydrochloride is unique due to its combination of the adamantane structure with amino and hydroxy functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1-adamantyl)-2-[(2-hydroxy-1-phenylethyl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c22-12-17(16-4-2-1-3-5-16)21-18(19(23)24)20-9-13-6-14(10-20)8-15(7-13)11-20;/h1-5,13-15,17-18,21-22H,6-12H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFJXPVSWHATJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(CO)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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